Arginase Inhibition Potency of DL-Norvaline vs. l-NOHA and Novel Inhibitors
DL-Norvaline, as the racemate of L-norvaline, demonstrates arginase inhibitory activity with a reported IC50 of 17.9 mM for L-norvaline against Entamoeba histolytica arginase (EhArg), compared to 1.57 mM for the reference inhibitor l-NOHA and values ranging from 0.91 to 2.75 mM for novel non-amino acid inhibitors [1].
| Evidence Dimension | Arginase inhibition IC50 (mM) |
|---|---|
| Target Compound Data | 17.9 mM (L-norvaline enantiomer, relevant to DL-norvaline racemate) |
| Comparator Or Baseline | l-NOHA: 1.57 mM; irinotecan: 1.99 mM; argatroban: 2.40 mM; cortisone acetate: 0.91 mM; sorafenib: 2.75 mM |
| Quantified Difference | L-norvaline exhibits approximately 11.4-fold higher IC50 (lower potency) than l-NOHA |
| Conditions | Purified Entamoeba histolytica arginase, in vitro enzymatic assay |
Why This Matters
This quantitative baseline establishes DL-norvaline's potency range for arginase inhibition studies, enabling researchers to select appropriate concentrations for comparative pharmacological experiments.
- [1] Malik A, et al. Structural insights into Entamoeba histolytica arginase and structure-based identification of novel non-amino acid based inhibitors as potential antiamoebic molecules. FEBS J. 2019;286(20):4135-4155. doi:10.1111/febs.14960 View Source
